Bicyclo[4.2.0]oct-2-en-7-one
Overview
Description
“Bicyclo[4.2.0]oct-2-en-7-one” is a chemical compound with the CAS Number: 31996-68-6 . It has a molecular weight of 122.17 . The IUPAC name for this compound is also "this compound" .
Synthesis Analysis
The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, which are related to “this compound”, has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The process is catalyzed by a rhodium(I) complex .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 .Chemical Reactions Analysis
The preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 122.17 . It is a liquid at room temperature .Scientific Research Applications
Gradient Copolymer Preparation :
- Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a derivative of Bicyclo[4.2.0]oct-2-en-7-one, has been used in the preparation of gradient copolymers. These copolymers, formed through alternating ring-opening metathesis polymerization (AROMP), exhibit properties like surface hydrophobicity, topology, and thermal stability. Such copolymers can have potential applications in materials science (Boadi & Sampson, 2021).
Novel Synthesis Approaches :
- Innovative synthesis methods for bicyclo[4.2.0]oct-1(6)-en-7-one have been developed, utilizing starting materials like 2-methylvinyl triflate. These methods involve palladium-catalyzed carbonylation and intramolecular cyclization, showcasing the compound's versatility in organic synthesis (Toivola, Savilampi, & Koskinen, 2000).
Ring-Opening Metathesis Polymerization (ROMP) :
- Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, another variant, have been effectively used in ROMP with cyclohexene. This process leads to the formation of polymers with varying functional groups, demonstrating the compound's utility in creating diverse polymeric materials (Chen, Li, & Sampson, 2018).
Computational Studies and Kinetic Analysis :
- Computational studies have been conducted on derivatives like cis-bicyclo[4.2.0]oct-7-ene to understand their reaction mechanisms. These studies provide insights into kinetic isotope effects and the pathways of ring-opening reactions, which are crucial for designing more efficient synthetic strategies (López, Faza, & de Lera, 2006).
Catalysis and Isomerization :
- Research has also explored the catalytic isomerization and oligomerization reactions of compounds like cis-bicyclo[4.2.0]oct-7-ene. Such studies contribute to our understanding of how these compounds can be manipulated in the presence of catalysts to yield new structures and polymers (Curran et al., 2012).
NMR Spectroscopy Applications :
- The use of NMR spectroscopy in investigating substituted bicyclo[4.2.0]oct-7-en-2-ones has provided valuable structural information, aiding in the characterization of these compounds and their derivatives (Struchkova, Margaryan, & Serebryakov, 1980).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
bicyclo[4.2.0]oct-2-en-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZCTYQZFXPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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